1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone is a fluorinated organic compound with the molecular formula C5H4F2N2O. It features a pyrazole ring substituted with two fluorine atoms and an ethanone group. Fluorinated compounds like this one are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced bioavailability .
Vorbereitungsmethoden
The synthesis of 1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone typically involves the reaction of 3,4-difluoropyrazole with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. This results in the inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone can be compared with other fluorinated pyrazole derivatives, such as:
1-(3,4-Difluorophenyl)-1H-pyrazole: Similar in structure but lacks the ethanone group, which affects its reactivity and biological activity.
1-(3,4-Difluoro-1H-pyrazol-1-yl)propanone: Contains an additional carbon in the side chain, which can influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
73305-85-8 |
---|---|
Molekularformel |
C5H4F2N2O |
Molekulargewicht |
146.09 g/mol |
IUPAC-Name |
1-(3,4-difluoropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C5H4F2N2O/c1-3(10)9-2-4(6)5(7)8-9/h2H,1H3 |
InChI-Schlüssel |
FLPGKWMIXHXOQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=C(C(=N1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.